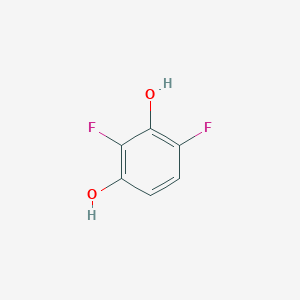

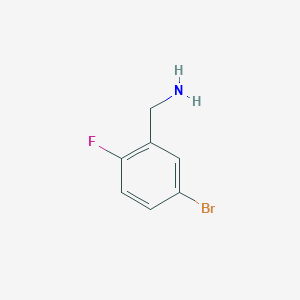

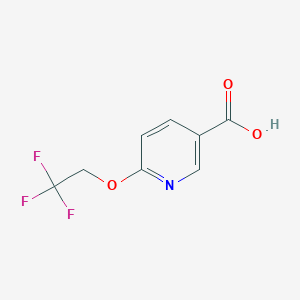

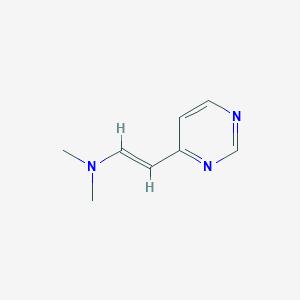

(5-Bromo-2-fluorophenyl)methanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds often involves the reaction of halogenated benzenes with various reagents to introduce the amine functionality. For instance, the synthesis of acridinones via the reaction of (2-fluorophenyl)(2-halophenyl)methanones with arylmethanamines showcases a method that may be adaptable for synthesizing (5-Bromo-2-fluorophenyl)methanamine derivatives (Kobayashi, Nakagawa, Yuba, & Komatsu, 2013).

Molecular Structure Analysis

The molecular structure of compounds closely related to (5-Bromo-2-fluorophenyl)methanamine can be determined using various spectroscopic techniques. The crystal structure of a related compound, (5-bromo-2-hydroxyphenyl)(phenyl)methanone, was determined by X-ray crystallography, which could provide insights into the structural aspects of (5-Bromo-2-fluorophenyl)methanamine (Xin-mou, 2009).

Chemical Reactions and Properties

The reactivity of (5-Bromo-2-fluorophenyl)methanamine can be inferred from studies on similar halogenated compounds. For instance, the synthesis of pentasubstituted pyridines from halogen-rich intermediates demonstrates potential chemical reactions that (5-Bromo-2-fluorophenyl)methanamine could undergo, given its halogenated nature (Wu, Porter, Frennesson, & Saulnier, 2022).

Physical Properties Analysis

The physical properties of (5-Bromo-2-fluorophenyl)methanamine can be deduced from related studies. The determination of crystal structures and analysis of weak intermolecular interactions in Schiff's bases with organic fluorine derived from related compounds provides insight into the physical characteristics that (5-Bromo-2-fluorophenyl)methanamine may exhibit (Al-Mutairi et al., 2020).

Chemical Properties Analysis

The chemical properties of (5-Bromo-2-fluorophenyl)methanamine, including its reactivity and interaction with other molecules, can be analyzed through the synthesis and characterization of related compounds. For example, the preparation and properties of lanthanide complexes using halogenated carboxylic acid indicate the potential coordination chemistry of (5-Bromo-2-fluorophenyl)methanamine or its derivatives (Zong et al., 2015).

Scientific Research Applications

Novel Aryloxyethyl Derivatives as Antidepressants

A study on novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine revealed their potential as "biased agonists" of serotonin 5-HT1A receptors. These compounds demonstrated high affinity for 5-HT1A receptors, significant selectivity against other receptors, and promising antidepressant-like activity in preliminary in vivo studies. This suggests a potential application of (5-Bromo-2-fluorophenyl)methanamine derivatives in the development of antidepressant drugs (Sniecikowska et al., 2019).

Synthesis of Acridinones

Another application involves the synthesis of acridinones. A reaction involving (2-Fluorophenyl)(2-halophenyl)methanones, derived from 1-bromo-2-fluorobenzenes, with benzenamines or arylmethanamines, produced 10-aryl- or 10-(arylmethyl)acridin-9(10H)-ones. This highlights a method for creating complex organic structures potentially useful in various fields of chemistry and pharmacology (Kobayashi et al., 2013).

Dual Serotonin/Noradrenaline Reuptake Inhibition

A novel series of 1-(2-phenoxyphenyl)methanamines showed selective dual serotonin (5-HT) and noradrenaline (NA) reuptake inhibition. These compounds, with good metabolic stability and hERG selectivity, represent potential therapeutic agents for conditions modulated by these neurotransmitters (Whitlock et al., 2008).

Heteroarylation of Adamantane-Containing Amines

Research into the amination of bromopyridines with adamantane-containing amines, facilitated by palladium(0) and copper(I) complexes, explored the synthesis of N-pyridyl derivatives. This study provides insights into heteroarylation processes important for developing new compounds with potential applications in medicinal chemistry (Lyakhovich et al., 2019).

Antimicrobial and Anticancer Activities

The synthesis and characterization of Schiff base rare earth metal complexes with 1-(furan-2-yl) methanamine and 5-bromo-2-hydroxybenzaldehyde revealed significant antimicrobial and anticancer activities. This demonstrates the potential biomedical applications of (5-Bromo-2-fluorophenyl)methanamine derivatives in developing new therapeutic agents (Preethi et al., 2021).

Safety And Hazards

properties

IUPAC Name |

(5-bromo-2-fluorophenyl)methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrFN/c8-6-1-2-7(9)5(3-6)4-10/h1-3H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDKBJZGGXHTHNC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)CN)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrFN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00369280 |

Source

|

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5-Bromo-2-fluorophenyl)methanamine | |

CAS RN |

190656-34-9 |

Source

|

| Record name | 5-BROMO-2-FLUOROBENZYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00369280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

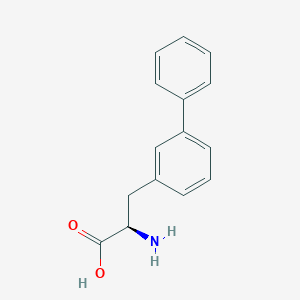

![(3R,5S)-7-[4-(4-fluorophenyl)-5-(methoxymethyl)-2,6-di(propan-2-yl)-3-pyridinyl]-3,5-dihydroxy-6-heptenoic acid](/img/structure/B67398.png)